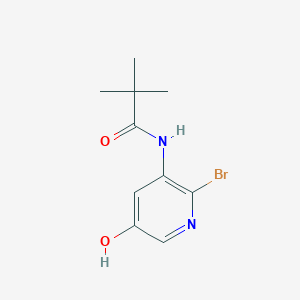

N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-bromo-5-hydroxypyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)9(15)13-7-4-6(14)5-12-8(7)11/h4-5,14H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSINMXALNIHGOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=CC(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673933 | |

| Record name | N-(2-Bromo-5-hydroxypyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142192-30-0 | |

| Record name | N-(2-Bromo-5-hydroxy-3-pyridinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Bromo-5-hydroxypyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide"

An In-depth Technical Guide to the Synthesis of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide

Introduction

Substituted pyridine scaffolds are fundamental building blocks in modern medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design. The target molecule, this compound, incorporates several key features: a brominated pyridine ring, which provides a handle for further cross-coupling reactions; a hydroxyl group, which can act as a hydrogen bond donor or acceptor; and a pivalamide group, which increases lipophilicity and metabolic stability. This guide provides a comprehensive overview of a robust synthetic pathway to this valuable intermediate, intended for researchers and professionals in drug development and organic synthesis.

Retrosynthetic Analysis and Strategic Rationale

The most logical and efficient approach to synthesizing the target compound is through a convergent strategy. The primary disconnection is at the amide bond, a reliable and well-established transformation. This retrosynthetic approach simplifies the molecule into two key precursors: the commercially available and reactive pivaloyl chloride and the more complex, functionalized aminopyridine, 2-amino-5-bromo-3-hydroxypyridine.

The synthesis of the key aminopyridine intermediate is the central challenge. A direct bromination of 2-amino-3-hydroxypyridine would likely result in a mixture of products due to the multiple reactive sites. Therefore, a more controlled, multi-step synthesis is required to ensure high regioselectivity and yield.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: 2-Amino-5-bromo-3-hydroxypyridine

A robust, three-step synthesis starting from 2-amino-3-hydroxypyridine has been developed, which elegantly controls the regiochemistry of the bromination step.[1] This pathway involves an initial protection of the amino and hydroxyl groups via cyclization, followed by a selective photocatalytic bromination, and concluding with hydrolysis to reveal the desired intermediate.

Workflow for Intermediate Synthesis

Caption: Multi-step synthesis of the key aminopyridine intermediate.

Experimental Protocol: 2-Amino-5-bromo-3-hydroxypyridine[1]

-

Step 1: Ring Closing Reaction:

-

Dissolve 2-amino-3-hydroxypyridine in tetrahydrofuran (THF).

-

Add N,N'-Carbonyldiimidazole (CDI) and stir until dissolved (approx. 1.5 hours at room temperature).

-

Cool the mixture to 0 °C using an ice-salt bath and add bis(trichloromethyl) carbonate (BTC) in portions.

-

After addition is complete, heat the reaction to reflux for approximately 1 hour.

-

Filter the resulting solid, wash with water, and dry to obtain the crude 3H-oxazolo[4,5-b]pyridin-2-one, which can be used directly in the next step.

-

-

Step 2: Photocatalytic Bromination Reaction:

-

In a quartz glass reactor, combine the crude product from Step 1, an anhydrous aprotic solvent (e.g., DMF), and a catalytic amount of a photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-1-propanone).

-

Irradiate the mixture with a UV lamp while maintaining the temperature at 0-5 °C.

-

Slowly add a solution of liquid bromine in DMF dropwise.

-

Continue irradiation at 0-5 °C for 1-2 hours after the addition is complete, monitoring by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into an ice-water mixture, stir, and filter the precipitate.

-

Wash the filter cake with water and dry to yield crude 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.

-

-

Step 3: Hydrolysis:

-

Add the crude brominated intermediate from Step 2 to a 10% (w/w) aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux, monitoring the reaction by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Carefully adjust the pH to 6-7 using 5% hydrochloric acid.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-5-bromo-3-hydroxypyridine. Further purification can be achieved via column chromatography.

-

Final Amidation: Synthesis of this compound

The final step is a standard acylation reaction. Pivaloyl chloride is a highly effective acylation reagent used in the synthesis of various pharmaceutical and pesticide products.[2] The reaction proceeds by nucleophilic attack of the amino group of the pyridine intermediate on the electrophilic carbonyl carbon of pivaloyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is used to quench the HCl byproduct generated during the reaction.[3]

Experimental Protocol: this compound

-

Reaction Setup:

-

To a solution of 2-amino-5-bromo-3-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane (CH₂Cl₂), THF, or pyridine) under an inert atmosphere (N₂ or Ar), add a base such as triethylamine (1.2-1.5 eq).

-

Cool the mixture to 0 °C in an ice-water bath.

-

-

Acylation:

-

Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled solution. The use of pivaloyl chloride is advantageous as it introduces a sterically bulky tert-butyl group, which can enhance the molecule's metabolic stability.[2]

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

-

Monitoring and Workup:

-

Monitor the reaction progress using TLC until the starting amine is consumed.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, this compound.

-

Physicochemical and Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Expected) | Source of Data |

| 2-Amino-5-bromo-3-hydroxypyridine | C₅H₅BrN₂O | 189.01 | Gray-brown solid | PubChem CID: 11694041[4] |

| Pivaloyl Chloride | C₅H₉ClO | 120.58 | Colorless liquid | PrepChem[5] |

| This compound | C₁₀H₁₃BrN₂O₂ | 273.13 | Solid (e.g., white to off-white) | Calculated |

Safety and Handling

-

Pivaloyl Chloride: Corrosive and moisture-sensitive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reacts with water to produce HCl gas.

-

Bromine (used in intermediate synthesis): Highly toxic, corrosive, and volatile. All manipulations must be performed in a fume hood with extreme caution.

-

Sodium Hydroxide and Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.

-

Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process. The first stage involves a regioselective, three-step synthesis of the key 2-amino-5-bromo-3-hydroxypyridine intermediate. The second stage is a straightforward and high-yielding acylation using pivaloyl chloride. This strategic approach provides an efficient and scalable route to a versatile chemical building block with significant potential in the field of drug discovery and development.

References

- Source: Google Patents (US4033975A)

-

Title: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives Source: MDPI URL: [Link]

-

Title: N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide Source: Adooq Bioscience URL: [Link]

-

Title: N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide Source: Cenmed URL: [Link]

- Source: Google Patents (CN111943885A)

-

Title: Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

-

Title: Synthesis of pyridin‐3‐yl‐substituted pyrazoles 11–14. Source: ResearchGate URL: [Link]

-

Title: 2-Amino-5-bromo-3-hydroxypyridine Source: PubChem - National Center for Biotechnology Information URL: [Link]

-

Title: Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates Source: ResearchGate URL: [Link]

-

Title: Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and evaluation of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives as potent herbicidal agents Source: PubMed URL: [Link]

- Source: Google Patents (CN1304353C)

-

Title: Synthesis of pivaloyl chloride Source: PrepChem.com URL: [Link]

Sources

- 1. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]

- 2. CN1304353C - Process for preparing chloro pivaloyl chloride - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

"chemical properties of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide"

An In-depth Technical Guide to N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to present a robust predictive profile. This includes its physicochemical properties, a proposed synthetic route, anticipated spectral characteristics, and potential reactivity, offering valuable insights for researchers and developers in the field.

Predicted Physicochemical Properties

This compound is a halogenated pyridine derivative incorporating a hydroxyl group and a bulky pivalamide moiety. These features are expected to influence its solubility, melting point, and stability. The pivaloyl group, in particular, can enhance solubility in organic solvents and may confer metabolic stability.

| Property | Predicted Value |

| Molecular Formula | C10H13BrN2O2 |

| Molecular Weight | 273.13 g/mol |

| Physical State | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Poorly soluble in water. |

| Melting Point | Predicted to be in the range of 150-200 °C, characteristic of similar aromatic amides. |

Proposed Synthesis and Purification

The synthesis of this compound can be logically achieved through the acylation of a suitable aminopyridine precursor. A plausible route involves the reaction of 3-Amino-2-bromopyridin-5-ol with pivaloyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Amino-2-bromopyridin-5-ol

-

Pivaloyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., a mixture of hexane and ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-2-bromopyridin-5-ol in anhydrous DCM.

-

Addition of Base: Add a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base, such as triethylamine, to the solution. This will act as a scavenger for the hydrochloric acid byproduct generated during the reaction.

-

Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add pivaloyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution. The pivaloyl chloride is a reactive acylating agent that will selectively react with the amino group.[1]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound.

Anticipated Spectral Analysis

The structural features of this compound suggest a distinct set of signals in various spectroscopic analyses. These predictions are based on known spectral data for similar compounds.[2][3]

| Spectroscopy | Predicted Key Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (2H, likely doublets or singlets).- A broad singlet for the amide proton (-NH).- A broad singlet for the hydroxyl proton (-OH).- A sharp singlet for the t-butyl group of the pivalamide (9H). |

| ¹³C NMR | - Aromatic carbons of the pyridine ring.- A quaternary carbon for the t-butyl group.- Methyl carbons of the t-butyl group.- A carbonyl carbon of the amide. |

| IR Spectroscopy | - A broad absorption band for the O-H stretch of the hydroxyl group (~3200-3600 cm⁻¹).- An N-H stretching band for the amide (~3300 cm⁻¹).- A strong C=O stretching band for the amide carbonyl (~1650-1680 cm⁻¹).- C-Br stretching vibrations in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, confirming the presence of a single bromine atom. |

Chemical Reactivity and Potential Derivatization

The chemical reactivity of this compound is primarily dictated by the bromine atom, the hydroxyl group, and the amide linkage.

-

Cross-Coupling Reactions: The bromine atom at the 2-position of the pyridine ring is a prime site for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, making it a versatile intermediate for library synthesis.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-containing groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo:

-

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

-

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

-

-

Amide Hydrolysis: The pivalamide group is generally stable but can be hydrolyzed under harsh acidic or basic conditions to yield the corresponding aminopyridine.

Potential Reaction Pathways Diagram

Sources

An In-depth Technical Guide to N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide: Synthesis, Properties, and Potential in Drug Discovery

This technical guide provides a comprehensive overview of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide (CAS Number: 1142192-30-0), a substituted hydroxypyridine derivative with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into its chemical characteristics, a proposed synthetic route, and its prospective applications based on established principles of medicinal chemistry.

Introduction: The Strategic Value of Substituted Hydroxypyridines

Substituted pyridine and pyridone scaffolds are recognized as "privileged structures" in drug discovery.[1][2] Their ability to act as both hydrogen bond donors and acceptors, coupled with their capacity to serve as bioisosteres for moieties like phenols and amides, makes them highly valuable in the design of novel therapeutics.[2][3] The phenol group, while a common feature in many biologically active compounds, often presents challenges related to poor oral bioavailability and rapid metabolism.[4][5] The 5-hydroxypyridine motif within this compound can be viewed as a bioisosteric replacement for a phenol, potentially offering improved pharmacokinetic properties.[4][5]

This guide will delve into the specifics of this compound, a molecule that combines this valuable hydroxypyridine core with other key functional groups that are of strategic importance in medicinal chemistry.

Physicochemical Properties and Structural Features

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1142192-30-0 | Commercially available |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | Calculated |

| Molecular Weight | 273.13 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from related structures |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from structure |

The structure of this compound is characterized by three key functional groups, each contributing to its chemical reactivity and potential biological activity:

-

2-Bromo Group: The bromine atom at the 2-position of the pyridine ring serves as a crucial handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional molecular complexity.

-

5-Hydroxyl Group: This group is a key pharmacophoric feature, capable of forming hydrogen bonds with biological targets. As a phenol bioisostere, it may also influence the compound's metabolic stability.[6]

-

3-Pivalamide Group: The bulky pivaloyl group can provide steric hindrance, potentially influencing the compound's binding selectivity and metabolic stability. The amide bond itself is a common feature in many drug molecules.

Proposed Synthesis of this compound

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Bromination of 2-Amino-5-bromopyridine to yield 2-Amino-3,5-dibromopyridine

-

To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as acetone, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 10°C.[7]

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford 2-amino-3,5-dibromopyridine.[7]

Causality: The use of NBS provides a source of electrophilic bromine for the selective bromination of the electron-rich pyridine ring at the 3-position. The existing amino group at the 2-position and the bromo group at the 5-position direct the incoming electrophile to the C3 position.

Step 2: Nucleophilic Hydroxylation of 2-Amino-3,5-dibromopyridine to yield 2-Amino-5-bromo-3-hydroxypyridine

-

In a high-pressure autoclave, combine 2-amino-3,5-dibromopyridine (1 equivalent), potassium hydroxide (excess, e.g., 10 equivalents), and a catalytic amount of copper powder in water.[8][9]

-

Stir the mixture under a nitrogen atmosphere and heat to 170°C for 10-12 hours.[8]

-

After cooling, carefully neutralize the reaction mixture with concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-amino-5-bromo-3-hydroxypyridine.[8]

Causality: This step involves a nucleophilic aromatic substitution where the bromide at the 3-position is displaced by a hydroxide ion. The use of a copper catalyst is often necessary to facilitate this type of reaction on an electron-deficient pyridine ring. The high temperature and pressure are required to overcome the activation energy for this transformation.

Step 3: Pivaloylation of 2-Amino-5-bromo-3-hydroxypyridine to yield this compound

-

Dissolve 2-amino-5-bromo-3-hydroxypyridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the reaction mixture.[10]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Causality: Pivaloyl chloride is a highly reactive acylating agent that readily reacts with the amino group to form a stable amide bond.[10] The base is required to neutralize the HCl generated during the reaction. Performing the reaction at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions, such as acylation of the hydroxyl group.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest several potential applications in drug discovery, primarily as a scaffold for the development of inhibitors for various biological targets.

Kinase Inhibitors

The pyridine and pyridone cores are prevalent in a multitude of kinase inhibitors. The 5-hydroxypyridine moiety can mimic the hinge-binding interactions of a phenol, a common feature in many kinase inhibitors. The 2-bromo substituent provides a vector for exploring different regions of the kinase active site through the introduction of various substituents via cross-coupling reactions.

Bioisostere for Phenolic Compounds

As previously mentioned, the 5-hydroxypyridine scaffold can serve as a bioisosteric replacement for a phenol.[4][5] This strategy is often employed to improve the metabolic stability and pharmacokinetic profile of a lead compound. Therefore, this compound could be a valuable building block for modifying existing phenolic drugs to enhance their therapeutic potential.

Fragment-Based Drug Discovery (FBDD)

The relatively small size and defined chemical features of this molecule make it an interesting candidate for fragment-based screening campaigns. The hydroxypyridine core can establish initial binding interactions with a target protein, and the bromo group can then be used to grow the fragment into a more potent lead compound.

Potential Signaling Pathway Involvement

Given the prevalence of hydroxypyridine scaffolds in inhibitors of various signaling pathways, a hypothetical involvement is depicted below. The specific pathway would depend on the ultimate modifications made to the core structure.

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of the topic compound.

Conclusion and Future Directions

This compound represents a strategically designed chemical entity with considerable potential for application in drug discovery. Its synthesis, while not explicitly detailed in the current literature, can be reasonably proposed based on established synthetic methodologies. The convergence of a bioisosterically relevant hydroxypyridine core, a synthetically versatile bromo substituent, and a modulating pivalamide group makes this compound a valuable scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Further investigation into its synthesis and biological evaluation is warranted to fully elucidate its potential in medicinal chemistry.

References

-

Dunker, K., et al. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. Available at: [Link][3][5]

-

PrepChem. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link][8]

-

PubMed. (2024). Phenol (bio)isosteres in drug design and development. Retrieved from [Link][4]

-

Google Patents. (1977). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives. Retrieved from [9]

-

Borroto, A., et al. (2023). 3-Bromo-5-Hydroxypyridine: A Cornerstone in Modern Drug Synthesis. Boronpharm. Retrieved from [Link]

-

ResearchGate. (2024). Phenol (bio)isosteres in drug design and development. Retrieved from [Link][3][5]

-

ResearchGate. (n.d.). The bioisosteric replacement of the phenol 102 with a carboxamide... Retrieved from [Link]

-

Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Retrieved from [Link][6]

-

Hanif, M., et al. (2020). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. Future Medicinal Chemistry. Retrieved from [Link]

-

Hu, Y. (2023). How can 2-Hydroxy-3-Amino-5-bromopyridine be synthesized and applied effectively? Autech Scientific. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. Retrieved from [Link][10]

-

Eureka | Patsnap. (2020). Preparation method of 2-amino-5-bromopyridine. Retrieved from [Link]

-

Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. Retrieved from [Link][7]

-

Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]

-

Grokipedia. (n.d.). Pivaloyl chloride. Retrieved from [Link]

-

Cenmed. (n.d.). N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide (C007B-243663). Retrieved from [Link]

-

Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link][1]

-

ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. Retrieved from [Link][2]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. ijssst.info [ijssst.info]

- 8. prepchem.com [prepchem.com]

- 9. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

Unraveling the Molecular Identity of a Brominated Pyridine Derivative: A Technical Exposition

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the molecular formula and weight of a specific brominated pyridine derivative. Initial inquiries for "N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide" did not yield conclusive data from established chemical databases. However, extensive analysis of available chemical literature and supplier databases indicates a strong likelihood that the intended compound of interest is N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide . This document will, therefore, focus on the confirmed properties of this closely related and well-documented molecule.

Compound Identification and Structural Elucidation

The compound, N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide, is a substituted pyridine derivative. The core structure consists of a pyridine ring with a bromo group at the 2-position, a pivalamide group at the 3-position, and a hydroxymethyl group at the 5-position.

The systematic nomenclature and key identifiers for this compound are summarized below:

| Parameter | Value | Source |

| Chemical Name | N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide | Sigma-Aldrich |

| CAS Number | 1171919-92-8 | Cenmed[1] |

| PubChem CID | 46737843 | Cenmed[1] |

| MDL Number | MFCD12401643 | Sigma-Aldrich |

A diagram illustrating the logical relationship of the substituent groups on the pyridine ring is provided below.

Caption: Logical arrangement of functional groups on the core pyridine structure.

Molecular Formula and Weight

The molecular formula and weight are fundamental properties for any chemical compound, crucial for stoichiometric calculations in synthesis, and for characterization using techniques such as mass spectrometry.

Determination of Molecular Formula

The molecular formula is derived from the elemental composition of the molecule. For N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide, the constituent atoms are Carbon (C), Hydrogen (H), Bromine (Br), Nitrogen (N), and Oxygen (O). Based on its chemical structure, the empirical formula is determined to be C11H15BrN2O2 .

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the atomic weights from the IUPAC periodic table:

-

Carbon (C): 11 x 12.011 amu = 132.121 amu

-

Hydrogen (H): 15 x 1.008 amu = 15.120 amu

-

Bromine (Br): 1 x 79.904 amu = 79.904 amu

-

Nitrogen (N): 2 x 14.007 amu = 28.014 amu

-

Oxygen (O): 2 x 15.999 amu = 31.998 amu

Total Molecular Weight: 132.121 + 15.120 + 79.904 + 28.014 + 31.998 = 287.157 g/mol

This calculated value is consistent with the molecular weight provided by commercial suppliers, which is typically cited as 287.15 g/mol or 287.2 g/mol .[1]

The key molecular properties are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C11H15BrN2O2 | Sigma-Aldrich |

| Molecular Weight | 287.15 g/mol | Sigma-Aldrich |

| Alternate Molecular Weight | 287.2 g/mol | Cenmed[1] |

Physicochemical Properties and Handling

While a comprehensive experimental characterization is beyond the scope of this guide, some basic physicochemical properties and handling information have been reported.

| Property | Value | Source |

| Form | Solid | Sigma-Aldrich |

| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |

The workflow for determining the molecular properties of a given compound is outlined in the following diagram.

Caption: A generalized workflow from compound query to property reporting.

Conclusion

This guide provides a detailed account of the molecular formula and weight for N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide, a compound likely intended by the initial query for "this compound". The established molecular formula is C11H15BrN2O2, with a molecular weight of approximately 287.15 g/mol . Researchers and professionals in drug development should exercise due diligence in confirming the identity of their materials through analytical means.

References

-

N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide (C007B-243663). Cenmed. [Link]

Sources

The Multifaceted Biological Landscape of Pivalamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Pivalamide derivatives, characterized by a sterically prominent tert-butyl group, have emerged as a compelling scaffold in modern medicinal chemistry. This structural motif imparts unique physicochemical properties, influencing molecular stability, target engagement, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive exploration of the diverse biological activities exhibited by pivalamide derivatives, with a focus on their potential as multi-target enzyme inhibitors, anticancer therapeutics, and antimicrobial and antiviral agents. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and present a logical framework for their continued development in the pharmaceutical landscape.

Introduction: The Pivalamide Scaffold - A Foundation for Diverse Bioactivity

The pivalamide functional group, chemically known as 2,2-dimethylpropanamide, is more than a simple amide.[1] The presence of the bulky tert-butyl group creates a unique steric and electronic environment that medicinal chemists can exploit to achieve desired biological outcomes.[2] This distinctive feature can influence molecular packing and promote the formation of specific intermolecular interactions, which are crucial for target recognition and binding.[2] The pivalamide scaffold has proven to be a versatile building block for the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential.[2]

Multi-Target Enzyme Inhibition: A Strategy for Complex Diseases

A significant area of investigation for pivalamide derivatives lies in their ability to act as multi-target-directed ligands (MTDLs). This approach is particularly promising for complex multifactorial diseases like Alzheimer's, where targeting a single pathway may be insufficient.[3][4]

Inhibition of Cholinesterases and Other Enzymes in Neurodegenerative Diseases

One notable example is the derivative N-((4-acetylphenyl)carbamothioyl)pivalamide, which has demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic pathway implicated in Alzheimer's disease.[3][5] By inhibiting these enzymes, this pivalamide derivative can increase the levels of the neurotransmitter acetylcholine in the brain, a primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[4] Furthermore, this same derivative has shown inhibitory effects on urease and α-amylase, suggesting a broader therapeutic potential.[3][5]

| Enzyme Target | IC50 (µM) | Percent Inhibition | Reference |

| Acetylcholinesterase (AChE) | 26.23 | ~85% | [3] |

| Butyrylcholinesterase (BChE) | 30.90 | ~85% | [3] |

| Urease | - | 73.8% | [3] |

| α-Amylase | - | 57.9% | [3] |

Experimental Protocol: In-Vitro Cholinesterase Inhibition Assay

Objective: To determine the in-vitro inhibitory activity of a pivalamide derivative against acetylcholinesterase and butyrylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test pivalamide derivative

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 25 µL of 15 mM ATCI or BTCI solution, 125 µL of 3 mM DTNB solution, 50 µL of phosphate buffer, and 25 µL of the test compound solution at various concentrations.

-

Initiate the reaction by adding 25 µL of 0.2 U/mL AChE or BChE solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Measure the absorbance at 412 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualization: Cholinergic Signaling Pathway and Inhibition

Caption: Inhibition of acetylcholine hydrolysis by a pivalamide derivative.

Anticancer Activity: Targeting Key Oncogenic Pathways

Pivalamide derivatives have demonstrated significant potential as anticancer agents by targeting crucial signaling pathways involved in cancer cell proliferation and survival.

Pan-PIM Kinase Inhibition

The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are frequently overexpressed in a variety of cancers and play a critical role in promoting cell survival and proliferation.[3] Pivalamide-based scaffolds have been successfully utilized in the development of pan-PIM kinase inhibitors, which aim to counteract the redundant functions of the three PIM isoforms, offering a more comprehensive therapeutic strategy.[3]

Modulation of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell growth, proliferation, and survival. Some amide derivatives have been shown to down-regulate the expression of key proteins in this pathway, such as p-PI3K and p-AKT, while up-regulating tumor suppressors like PTEN. This modulation leads to cell cycle arrest and apoptosis in cancer cells.

Superoxide Dismutase (SOD) Mimics

Certain heterocyclic pivalamide-based ligands and their metal complexes, particularly with copper(II), have shown the ability to act as mimics of superoxide dismutase (SOD).[3] SOD is a crucial enzyme in managing oxidative stress, and by mimicking its activity, these pivalamide derivatives can induce cytotoxic effects in cancer cells, such as the HeLa cell line.[3]

Data Presentation: Anticancer Activity of Pivalamide Derivatives

| Derivative Type | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Flavonoid-based amide | MDA-MB-231 (Triple Negative Breast Cancer) | 1.76 ± 0.91 | PI3K/AKT pathway inhibition | [6] |

| Heterocyclic pivalamide-copper(II) complex | HeLa (Cervical Cancer) | Not specified, but cytotoxic effects observed | SOD mimicry | [3] |

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of a pivalamide derivative on cancer cells.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Test pivalamide derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the pivalamide derivative in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualization: PIM Kinase and PI3K/AKT Signaling Pathways

Caption: Inhibition of key oncogenic signaling pathways by pivalamide derivatives.

Antimicrobial and Antiviral Potential: An Emerging Frontier

While research into the antimicrobial and antiviral properties of pivalamide derivatives is still in its early stages, the broader class of amide derivatives has shown significant promise in these areas.[7][8] This suggests that pivalamide-containing compounds could be a fruitful area for the development of novel anti-infective agents.

Antibacterial and Antifungal Activity

The development of new antimicrobial agents is a critical global health priority due to the rise of antibiotic resistance. Amide derivatives have been reported to exhibit a wide spectrum of antibacterial and antifungal activities.[7][8] The unique structural features of pivalamide derivatives may offer advantages in terms of target specificity and reduced susceptibility to existing resistance mechanisms.

Antiviral Activity

Similarly, various amide-containing compounds have been investigated for their antiviral properties against a range of viruses.[9][10] The exploration of pivalamide derivatives as antiviral agents is a logical next step, with the potential to identify novel compounds that interfere with viral replication, entry, or other essential viral processes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum inhibitory concentration of a pivalamide derivative against a specific bacterium or fungus.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test pivalamide derivative

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

Procedure:

-

Prepare a standardized inoculum of the microorganism in the appropriate broth.

-

Prepare serial two-fold dilutions of the pivalamide derivative in the broth in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

Objective: To evaluate the antiviral activity of a pivalamide derivative against a specific virus.

Materials:

-

Susceptible host cell line

-

Virus stock

-

Cell culture medium

-

Test pivalamide derivative

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Seed host cells in plates to form a confluent monolayer.

-

Prepare serial dilutions of the pivalamide derivative.

-

Pre-incubate the virus with the different concentrations of the derivative for 1 hour.

-

Infect the cell monolayers with the virus-compound mixtures.

-

After an adsorption period, remove the inoculum and add the overlay medium containing the corresponding concentration of the derivative.

-

Incubate the plates until plaques are visible in the virus control wells.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 (50% effective concentration).

Conclusion and Future Directions

Pivalamide derivatives represent a highly versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated activities as multi-target enzyme inhibitors, potent anticancer agents, and their potential as antimicrobial and antiviral compounds highlight the broad applicability of this chemical class. The steric hindrance provided by the tert-butyl group offers a unique tool for medicinal chemists to fine-tune selectivity and potency.

Future research should focus on expanding the library of pivalamide derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their biological activities. Further elucidation of their mechanisms of action, particularly in the context of antimicrobial and antiviral effects, will be crucial for their rational design and development. The integration of computational modeling with traditional synthetic and biological evaluation will undoubtedly accelerate the journey of pivalamide derivatives from promising scaffolds to clinically effective drugs.

References

-

Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PubMed Central. [Link]

-

Design and synthesis of novel heterocyclic pivalamide ligands and their copper(II) complexes: Structure, BSA/DNA interactions and SOD synzyme activity | Request PDF - ResearchGate. [Link]

-

Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - RSC Medicinal Chemistry (RSC Publishing). [Link]

-

Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents - MDPI. [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

-

Pivalamide - Wikipedia. [Link]

-

Discovery of Flavone Derivatives Containing Carboxamide Fragments as Novel Antiviral Agents - MDPI. [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

-

Synthesis of some amide derivatives and their biological activity - ResearchGate. [Link]

-

Pyrimidine-based sulfonamides and acetamides as potent antimicrobial Agents: Synthesis, Computational Studies, and biological assessment - PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. science.gov [science.gov]

- 3. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Data for N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel compound, N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data with established analytical methodologies, offering a robust framework for the characterization of this and similar molecules. While experimental data for this specific compound is not publicly available, this guide leverages advanced prediction algorithms and foundational spectroscopic principles to provide a detailed analytical profile.

Molecular Structure and Context

This compound is a substituted pyridine derivative. The presence of a bromine atom, a hydroxyl group, and a pivalamide moiety on the pyridine ring suggests its potential as a versatile intermediate in medicinal chemistry. Understanding its spectroscopic signature is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions.

Part 1: Predicted Spectroscopic Data

Given the absence of published experimental spectra, we have generated a full suite of predicted spectroscopic data. These predictions are based on highly reliable computational models and provide a strong baseline for experimental verification.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR data provides insight into the electronic environment of the hydrogen atoms within the molecule. The predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.80 | Singlet | 1H | -OH |

| ~8.95 | Singlet | 1H | -NH |

| ~8.10 | Doublet | 1H | H-6 (Pyridine) |

| ~7.50 | Doublet | 1H | H-4 (Pyridine) |

| ~1.25 | Singlet | 9H | -C(CH₃)₃ |

Interpretation:

-

The downfield shifts of the hydroxyl and amide protons are characteristic and are expected to be broad signals.

-

The aromatic protons on the pyridine ring appear as doublets due to coupling with each other.

-

The nine protons of the tert-butyl group are chemically equivalent and thus appear as a single, sharp peak.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR data reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum is typically proton-decoupled to simplify the signals to singlets.[1][2]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~176.5 | C=O (Amide) |

| ~150.0 | C-5 (C-OH) |

| ~142.0 | C-6 |

| ~135.0 | C-3 (C-NH) |

| ~125.0 | C-4 |

| ~118.0 | C-2 (C-Br) |

| ~39.0 | -C(CH₃)₃ |

| ~27.0 | -C(CH₃)₃ |

Interpretation:

-

The carbonyl carbon of the amide group is the most downfield signal.

-

The carbons of the pyridine ring have distinct chemical shifts due to the different substituents.

-

The quaternary carbon and the methyl carbons of the pivaloyl group are in the expected upfield region.

IR (Infrared) Spectroscopy

The predicted IR spectrum highlights the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H Stretch |

| ~3300 | Medium | N-H Stretch |

| ~3100-3000 | Weak | Aromatic C-H Stretch |

| ~2970-2870 | Medium | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1600, 1480 | Medium-Strong | C=C and C=N Stretch (Pyridine ring) |

| ~1540 | Medium | N-H Bend (Amide II) |

| ~1250 | Medium | C-N Stretch |

| ~1200 | Medium | O-H Bend |

| ~600 | Medium | C-Br Stretch |

Interpretation:

-

The broad O-H and medium N-H stretching bands are key features in the high-frequency region.

-

The strong carbonyl absorption is indicative of the amide functionality.

-

The fingerprint region will contain a complex pattern of bands corresponding to the pyridine ring and other single bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, with a molecular formula of C₁₀H₁₃BrN₂O₂, the expected monoisotopic mass is approximately 272.02 g/mol . Due to the presence of bromine, a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio) is expected for the molecular ion and any bromine-containing fragments.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

M⁺∙ and [M+2]⁺∙: The molecular ion peaks should be observed with a characteristic 1:1 intensity ratio.

-

Loss of the pivaloyl group: A significant fragment corresponding to the loss of the C(CH₃)₃CO radical.

-

Loss of the tert-butyl group: Fragmentation of the pivaloyl moiety leading to the loss of a tert-butyl radical.

-

Cleavage of the amide bond: Scission of the C-N bond can lead to various charged species.

Part 2: Experimental Protocols

The following section details the standard operating procedures for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and are grounded in established analytical practices.

Synthesis of this compound

A plausible synthetic route would involve the acylation of 3-amino-2-bromo-5-hydroxypyridine with pivaloyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.

Caption: General workflow for NMR spectroscopy.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the powdered sample onto the crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Heat the probe to volatilize the sample into the ion source.

-

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Part 3: Conclusion and Future Directions

This technical guide provides a foundational spectroscopic profile of this compound based on robust computational predictions and established analytical protocols. The presented data and methodologies offer a comprehensive starting point for any researcher working with this compound. The next logical step would be the experimental validation of these predicted spectra. Such empirical data would not only confirm the structure and purity of synthesized batches but also contribute to the broader scientific database, aiding in the future identification and characterization of related novel compounds.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Hornak, J. P. Sample Preparation. [Link]

-

NMR Sample Prepara-on. [Link]

-

University of Alberta. NMR Sample Preparation. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

LCGC International. Electron Ionization for GC–MS. [Link]

-

University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

-

University of Illinois. Electron Ionization. [Link]

-

Wikipedia. Electron ionization. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Shimadzu. Powder Samples. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

ResearchGate. Electron Ionization LC-MS: What Is It and Why Use It?. [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

-

ResearchGate. Surface analysis of powder binary mixtures with ATR FTIR spectroscopy. [Link]

-

13-C NMR Protocol for beginners AV-400. [Link]

-

EPFL. 13C NMR. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 4. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. researchgate.net [researchgate.net]

- 6. jascoinc.com [jascoinc.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Research Chemical: N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide

Disclaimer: The following document is a prospective technical guide. As of the date of publication, N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide is a novel chemical entity with no specific data available in the public domain. This guide has been constructed by leveraging scientific literature on structurally related compounds to project its chemical properties, potential synthesis, and plausible research applications. All proposed methodologies require empirical validation.

Introduction: Unveiling a Potential New Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a cornerstone of innovation. This compound presents itself as one such intriguing, yet uncharacterized, research chemical. Its structure marries three key functional motifs: a brominated pyridine ring, a hydroxyl group, and a pivalamide moiety. Each of these components has independently been associated with a range of biological activities, suggesting that their combination within a single molecule could unlock unique pharmacological properties.

This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive prospective analysis of this compound. In the absence of direct experimental data, we will dissect its constituent parts to forecast its chemical behavior and propose a roadmap for its synthesis and potential applications. The insights herein are designed to serve as a foundational resource for those looking to pioneer research into this promising compound.

Chemical Profile and Physicochemical Predictions

The structure of this compound is defined by a pyridine core substituted with a bromine atom at the 2-position, an amino group bearing a pivaloyl group at the 3-position, and a hydroxyl group at the 5-position. The presence of the bulky tert-butyl group from the pivalamide is known to impart unique physicochemical properties, such as influencing molecular packing and metabolic stability[1][2].

| Property | Predicted Value/Characteristic | Significance in a Research Context |

| Molecular Formula | C₁₀H₁₃BrN₂O₂ | Essential for mass spectrometry and elemental analysis. |

| Molecular Weight | 273.13 g/mol | Influences diffusion rates and molar concentration calculations. |

| Appearance | Likely a solid at room temperature | Based on similar substituted pyridines. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited aqueous solubility. | Critical for designing in vitro assays and formulation for in vivo studies. |

| Lipophilicity (LogP) | Moderately lipophilic | The bromine and tert-butyl group increase lipophilicity, while the hydroxyl and amide groups enhance polarity. This balance is crucial for membrane permeability. |

| Hydrogen Bond Donors/Acceptors | Donors: 2 (hydroxyl, amide N-H), Acceptors: 3 (hydroxyl O, amide O, pyridine N) | Governs intermolecular interactions, including potential binding to biological targets. |

A closely related compound found in chemical supplier databases is N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide, with a CAS number of 1171919-92-8[1]. This structural analog, featuring a hydroxymethyl group in place of the hydroxyl group, suggests the chemical feasibility of this class of compounds.

Caption: Chemical structure of this compound.

Prospective Synthesis Pathway

A plausible synthetic route to this compound would likely involve the N-acylation of a suitable aminopyridine precursor. The key starting material for this would be 2-amino-5-bromopyridin-3-ol. While the synthesis of this specific precursor is not widely documented, methods for producing structurally similar compounds, such as 2-amino-3-hydroxy-5-bromopyridine, have been described and can be adapted[3][4].

A proposed synthesis is outlined below:

Step 1: Synthesis of 2-Amino-5-bromopyridin-3-ol (Precursor)

The synthesis could start from 2-amino-3-hydroxypyridine, which is commercially available. Bromination at the 5-position can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS) in a polar solvent.

Step 2: N-acylation with Pivaloyl Chloride

The synthesized 2-amino-5-bromopyridin-3-ol can then be acylated using pivaloyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF)[5][6]. The reaction is typically carried out at a reduced temperature (e.g., 0 °C) to control the exothermic reaction, followed by stirring at room temperature.

Sources

Methodological & Application

The Strategic Utility of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Among these, N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide has emerged as a pivotal intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique arrangement of reactive handles—a bromine atom, a hydroxyl group, and a protected amine on a pyridine scaffold—offers medicinal chemists a versatile platform for molecular elaboration and optimization of drug-like properties. This guide provides an in-depth exploration of the applications and protocols associated with this valuable synthetic intermediate.

Physicochemical Properties and Strategic Advantages

The utility of this compound in medicinal chemistry is underpinned by its distinct structural features. The pivalamide protecting group offers steric hindrance, enhancing the stability of the aminopyridine core to various reaction conditions, while being amenable to deprotection under specific protocols. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The hydroxyl group provides a site for further functionalization or can act as a key hydrogen bond donor for target engagement.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | N/A |

| Molecular Weight | 287.15 g/mol | N/A |

| Appearance | Solid | N/A |

| Solubility | Soluble in common organic solvents such as DMSO and methanol. | N/A |

Core Application: Synthesis of Kinase Inhibitors

A primary application of this compound lies in the synthesis of potent and selective kinase inhibitors. The substituted hydroxypyridine motif is a well-established pharmacophore in numerous kinase inhibitors, prized for its ability to form key hydrogen bonding interactions within the ATP-binding site of various kinases. The strategic placement of the bromine atom allows for the introduction of specificity-determining fragments through reactions like the Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

Workflow for Kinase Inhibitor Synthesis

The general workflow for utilizing this compound in the synthesis of a kinase inhibitor is depicted below. This process typically involves a key cross-coupling step to introduce a desired substituent at the 2-position of the pyridine ring, followed by further modifications and eventual deprotection of the pivalamide group.

Caption: General synthetic workflow for kinase inhibitors.

Detailed Synthetic Protocols

The following protocols provide a generalized framework for the key synthetic transformations involving this compound. Researchers should note that specific reaction conditions may require optimization based on the substrate and desired product.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid/ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add this compound (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Purge the flask with an inert gas for 10-15 minutes.

-

Add the anhydrous solvent, followed by the palladium catalyst (0.05-0.1 equivalents).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.

-

Anhydrous Solvent: Water can hydrolyze the boronic acid and interfere with the catalytic cycle.

-

Base: Essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

Protocol 2: Pivalamide Deprotection

This protocol outlines a general method for the removal of the pivalamide protecting group to liberate the free amine.

Materials:

-

Pivalamide-protected compound

-

Acidic or basic solution (e.g., 6M HCl, concentrated H₂SO₄, or aqueous NaOH)

-

Solvent (e.g., Methanol, Ethanol, Water)

Procedure (Acidic Hydrolysis):

-

Dissolve the pivalamide-protected compound in a suitable solvent (e.g., methanol).

-

Add an excess of the acidic solution (e.g., 6M HCl).

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and carefully neutralize with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.

Expertise & Experience: The pivaloyl group is known for its robustness. Therefore, forcing conditions such as strong acid or base and elevated temperatures are often necessary for its removal. The choice between acidic or basic hydrolysis will depend on the stability of other functional groups in the molecule.

Application in the Synthesis of BRAF Inhibitors

While a direct, publicly available synthesis of a marketed drug starting from this compound is not readily found in the literature, its structural motifs are present in several kinase inhibitors. For instance, the core structure of Vemurafenib (PLX4032), a potent BRAF V600E inhibitor, features a related substituted aminopyridine. The principles outlined in the protocols above are directly applicable to the synthesis of such complex molecules. The strategic use of this intermediate would allow for the efficient assembly of the core structure, with the bromine atom providing a key point for the introduction of the 7-azaindole moiety characteristic of Vemurafenib.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its pre-installed functionalities and protecting group strategy offer a streamlined approach to the synthesis of complex, biologically active molecules. As the demand for novel and selective kinase inhibitors continues to grow, the utility of such well-designed building blocks will undoubtedly expand, paving the way for the discovery of next-generation therapeutics.

References

Due to the proprietary nature of drug discovery and the specific focus on a commercially available intermediate, direct citations to its use in the synthesis of a marketed drug are not always publicly available. The protocols and applications described are based on established principles of organic synthesis and medicinal chemistry, with a focus on the utility of similar building blocks in the synthesis of kinase inhibitors.

The Strategic Utility of N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide in Modern Drug Discovery

Introduction: A Scaffold of Significance in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone, integral to the architecture of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry.[1] Within this class of compounds, substituted 3-amino-5-hydroxypyridines are particularly valuable as versatile starting materials for the synthesis of complex molecules with diverse biological activities.[3] This guide focuses on a key intermediate derived from this scaffold: N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide .

The strategic introduction of a bromine atom at the 2-position and the protection of the 3-amino group as a pivalamide render this molecule a highly valuable and adaptable building block. The bromine atom serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents.[4] Concurrently, the pivaloyl protecting group offers steric hindrance and stability, directing reactions to other sites and preventing unwanted side reactions of the amino group.[5][6] The hydroxyl group at the 5-position provides an additional site for functionalization or can be a key pharmacophoric element in the final drug candidate. This application note provides a comprehensive overview of the synthesis and application of this intermediate, complete with detailed protocols to empower researchers in their drug discovery endeavors.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound can be envisioned as a two-step process starting from the readily available 3-amino-5-hydroxypyridine. The first step involves the selective bromination at the 2-position, followed by the protection of the amino group.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 3-Amino-2-bromo-5-hydroxypyridine

This protocol describes the selective bromination of 3-amino-5-hydroxypyridine at the ortho-position to the amino group.

Materials:

| Reagent/Solvent | Grade | Supplier Example |

| 3-Amino-5-hydroxypyridine | ≥98% | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | Reagent grade, ≥98% | Sigma-Aldrich |

| Acetonitrile | Anhydrous, 99.8% | Fisher Scientific |

| Dichloromethane (DCM) | HPLC grade | VWR |

| Saturated NaHCO₃ solution | ACS reagent | LabChem |

| Anhydrous MgSO₄ | ACS reagent | EMD Millipore |

Procedure:

-

To a solution of 3-amino-5-hydroxypyridine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 3-amino-2-bromo-5-hydroxypyridine.

Protocol 2: Synthesis of this compound

This protocol details the acylation of the amino group with pivaloyl chloride.

Materials:

| Reagent/Solvent | Grade | Supplier Example |

| 3-Amino-2-bromo-5-hydroxypyridine | As synthesized | - |

| Pivaloyl chloride | 99% | Alfa Aesar |

| Pyridine or Triethylamine (TEA) | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| 1 M HCl solution | ACS reagent | Fisher Scientific |

| Saturated NaHCO₃ solution | ACS reagent | LabChem |

| Anhydrous Na₂SO₄ | ACS reagent | EMD Millipore |

Procedure:

-

Dissolve 3-amino-2-bromo-5-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) and add pyridine or triethylamine (1.2 eq) as a base.

-

Cool the mixture to 0 °C and add pivaloyl chloride (1.1 eq) dropwise.[2]

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Quench the reaction with water and separate the organic layer.

-